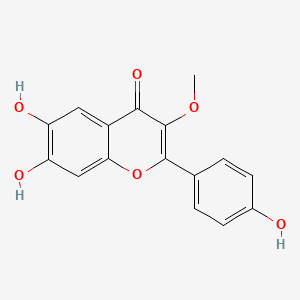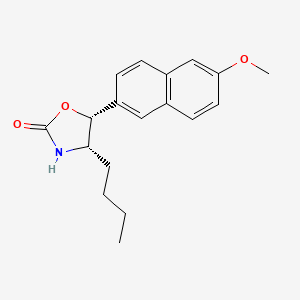![molecular formula C12H21Cl2N5 B11832704 1-(5,7-Dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)-3-methylbutan-1-amine dihydrochloride](/img/structure/B11832704.png)
1-(5,7-Dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)-3-methylbutan-1-amine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 1-{5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}-3-methylbutan-1-amine dihydrochloride involves several steps. One common method includes the formation of the triazolopyrimidine core through a series of reactions such as ring closure, nitration, reduction, and cyclization . The specific reaction conditions and reagents used can vary, but typically involve the use of formyl acid, fuming nitric acid, and hydrogen in the presence of Raney nickel . Industrial production methods may involve optimization of these steps to increase yield and purity.
Analyse Des Réactions Chimiques
1-{5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}-3-methylbutan-1-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using hydrogenation techniques.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced with others.
Common reagents used in these reactions include hydrogen, fuming nitric acid, and various catalysts such as Raney nickel . The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
This compound has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in studies to understand biological pathways and mechanisms.
Medicine: Investigated for potential therapeutic effects and drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-{5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}-3-methylbutan-1-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to changes in cellular processes . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
1-{5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}-3-methylbutan-1-amine dihydrochloride can be compared with other similar compounds such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives These compounds share similar structural features and may exhibit comparable biological activities
Propriétés
Formule moléculaire |
C12H21Cl2N5 |
|---|---|
Poids moléculaire |
306.23 g/mol |
Nom IUPAC |
1-(5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)-3-methylbutan-1-amine;dihydrochloride |
InChI |
InChI=1S/C12H19N5.2ClH/c1-7(2)5-10(13)11-15-16-12-14-8(3)6-9(4)17(11)12;;/h6-7,10H,5,13H2,1-4H3;2*1H |
Clé InChI |
WPHCLJRJEGGQKP-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC2=NN=C(N12)C(CC(C)C)N)C.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


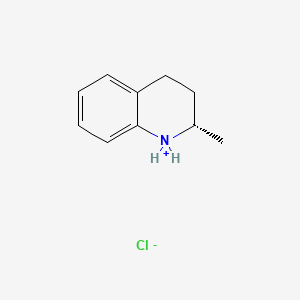
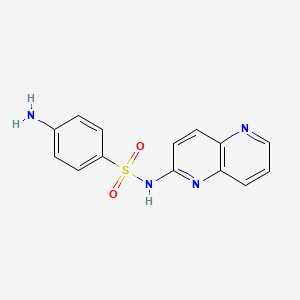
![ylidene]-2,3-dihydro-1H-indole](/img/structure/B11832636.png)
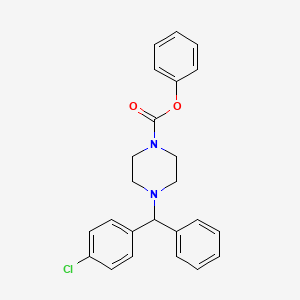
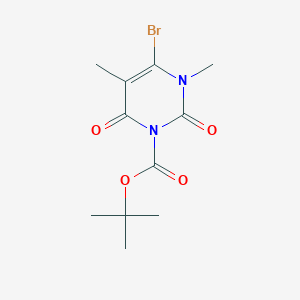
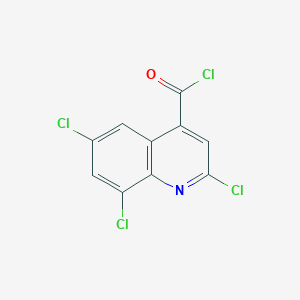

![tert-Butyl 4-oxo-2-phenyl-3,4,7,8-tetrahydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B11832668.png)

![7-(((tert-Butyldimethylsilyl)oxy)methyl)-4-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11832683.png)
![1H-Benzimidazole-7-carboxylic acid, 2-ethoxy-1-[[2'-[1-[(4-methoxyphenyl)methyl]-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl]methyl]-](/img/structure/B11832691.png)
